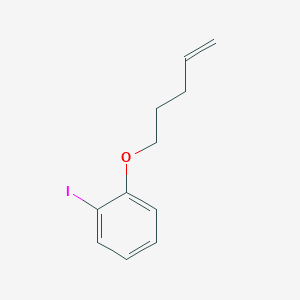

苯,1-碘-2-(4-戊烯氧基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzene, 1-iodo-2-(4-pentenyloxy)-” is likely a derivative of benzene, which is the simplest member of a large family of hydrocarbons known as aromatic hydrocarbons . These compounds contain ring structures and exhibit bonding that must be described using the resonance hybrid concept of valence bond theory or the delocalization concept of molecular orbital theory .

Synthesis Analysis

While specific synthesis methods for “Benzene, 1-iodo-2-(4-pentenyloxy)-” are not available, benzene derivatives are often synthesized through electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific reactions that “Benzene, 1-iodo-2-(4-pentenyloxy)-” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1-iodo-2-(4-pentenyloxy)-” would depend on its specific structure. In general, benzene and its derivatives are nonpolar and are usually colorless liquids or solids with a characteristic aroma .科学研究应用

烯酸的甲苯磺酰氧基内酯化

苯衍生物已用于与烯酸的甲苯磺酰氧基内酯化反应中。例如,在 Shah 等人(1986)的一项研究中,[羟基(甲苯磺酰氧基)碘]苯与各种烯酸反应生成甲苯磺酰氧基内酯和不饱和内酯,展示了其在有机合成中的潜力 (Shah、Taschner、Kosher 和 Rach,1986)。

多烷基苯的卤代化

在卤代化领域,[羟基(甲苯磺酰氧基)碘]苯已被发现是一种有效的催化剂。Bovonsombat 和 Mcnelis(1993)使用它进行多烷基苯的环卤代化,突出了其在有机反应中的催化剂作用 (Bovonsombat 和 Mcnelis,1993)。

γ-内酯的合成

苯衍生物在 γ-内酯的合成中也起着重要作用。Ikeda 等人(1998)表明,当 2-碘-N-(丙-2-烯基)乙酰胺在沸腾的苯中用三乙基硼烷处理时,会发生环化反应生成 4-(碘甲基)吡咯烷-2-酮 (Ikeda、Teranishi、Nozaki 和 Ishibashi,1998)。

六芳基苯的合成

Suzuki 等人(2015)的一项研究探索了使用苯作为构建模块合成六芳基苯。本研究突出了苯衍生物的结构多样性,这对于开发各种化合物至关重要 (Suzuki、Segawa、Itami 和 Yamaguchi,2015)。

钌催化的环化

在 Lin 等人(2005)的一项研究中,1-(2'-碘乙炔基苯基)-2-丙氧基环氧乙烷用钌催化剂在不同的溶剂中处理,生成 1-碘-2-萘酚,揭示了该过程的溶剂依赖性化学选择性 (Lin、Maddirala 和 Liu,2005)。

未来方向

属性

IUPAC Name |

1-iodo-2-pent-4-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h2,4-5,7-8H,1,3,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHVHICIUUQRJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549476 |

Source

|

| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-iodo-2-(4-pentenyloxy)- | |

CAS RN |

107616-61-5 |

Source

|

| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)